molecular formula C7H7IN2 B1469250 1-(but-2-yn-1-yl)-4-iodo-1H-pyrazole CAS No. 1342861-74-8

1-(but-2-yn-1-yl)-4-iodo-1H-pyrazole

Cat. No.: B1469250
CAS No.: 1342861-74-8
M. Wt: 246.05 g/mol
InChI Key: NTNQZOIHECZZLT-UHFFFAOYSA-N
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Description

1-(But-2-yn-1-yl)-4-iodo-1H-pyrazole is a halogenated pyrazole derivative characterized by a but-2-yn-1-yl substituent at the 1-position and an iodine atom at the 4-position of the pyrazole ring. Its molecular formula is C₇H₇IN₂, with a molecular weight of 246.05 g/mol. The iodine atom at position 4 enhances its utility in cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), while the alkyne group at position 1 offers opportunities for further functionalization via click chemistry or alkyne-specific transformations . This compound is primarily employed as a synthetic intermediate in pharmaceutical and agrochemical research, though direct biological activity data remain unexplored in the provided literature.

Properties

IUPAC Name

1-but-2-ynyl-4-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2/c1-2-3-4-10-6-7(8)5-9-10/h5-6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNQZOIHECZZLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C=C(C=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(but-2-yn-1-yl)-4-iodo-1H-pyrazole typically involves two key steps:

These steps can be carried out sequentially or in a tandem fashion depending on the synthetic approach.

N-Alkylation of Pyrazole with But-2-yn-1-yl Group

Methodology:

  • The alkylation of pyrazole derivatives with alkynyl halides (such as but-2-yn-1-yl bromide or iodide) is commonly performed under basic conditions.
  • Typical bases include potassium carbonate or sodium hydride.
  • Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for their ability to dissolve both reactants and base.
  • The reaction is usually conducted at moderate temperatures (50–80 °C) until completion.

Example Procedure:

Step Reagents & Conditions Outcome
1 Pyrazole + but-2-yn-1-yl bromide, K2CO3, DMF, 60 °C, 4–6 h Formation of 1-(but-2-yn-1-yl)pyrazole
  • The reaction progress is typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
  • The product is isolated by extraction and purified by column chromatography.

Selective Iodination at the 4-Position of Pyrazole

Methodology:

  • Iodination of pyrazole derivatives at the 4-position is achieved using iodine (I2) in the presence of an oxidant.
  • Common oxidants include hydrogen peroxide (H2O2), nitric acid (HNO3), iodic acid, or sulfur trioxide.
  • The reaction is performed in aqueous or mixed solvent systems, often under mild heating (40–80 °C).
  • The pH is carefully controlled (around 6–8) during workup to facilitate crystallization of the iodinated product.

Example Procedure:

Step Reagents & Conditions Outcome
1 1-(but-2-yn-1-yl)pyrazole + I2 + H2O2 (oxidant), 50–80 °C, 1–12 h Formation of this compound
2 Neutralization with NaOH to pH 6–8, cooling, crystallization Isolation of pure iodinated pyrazole
  • The reaction is monitored by high-performance liquid chromatography (HPLC).
  • Purification may involve filtration, washing, and drying under vacuum.

Alternative and Advanced Methods

Transition Metal-Catalyzed Coupling:

  • Suzuki-type cross-coupling reactions can be employed to introduce the but-2-yn-1-yl group onto a 4-iodopyrazole intermediate.
  • Palladium catalysts such as PdCl2(PPh3)2 or Pd2(dba)3 with suitable ligands (e.g., 1,3-bis(diphenylphosphino)propane) and bases like Cs2CO3 or K2CO3 in solvents like DMF or butan-1-ol are used.
  • This method allows for high regioselectivity and functional group tolerance.

Example Reaction Conditions:

Catalyst System Base Solvent Temperature Time Yield (%)
PdCl2(PPh3)2 + 1,3-bis(dppp) K2CO3 Butan-1-ol Reflux 4 h Moderate
  • This approach is suitable for scale-up and provides good yields with high purity.

Research Findings and Optimization

Parameter Effect on Reaction Optimal Condition
Temperature Increased temperature accelerates iodination but may cause side reactions 50–80 °C for iodination step
Oxidant Type H2O2 and nitric acid provide efficient iodination Hydrogen peroxide preferred for mild conditions
pH Control pH 6–8 favors crystallization and product stability Neutralization with NaOH after reaction
Catalyst Choice Pd catalysts with diphosphine ligands improve coupling efficiency PdCl2(PPh3)2 with 1,3-bis(dppp)
Solvent Polar aprotic solvents enhance alkylation and coupling DMF, DMSO for alkylation; butan-1-ol for coupling

Summary Table of Preparation Methods

Step Method Key Reagents/Conditions Yield & Purity Notes
N-Alkylation Alkylation with but-2-yn-1-yl halide K2CO3, DMF, 60 °C, 4–6 h Moderate yields (50–70%) Requires inert atmosphere for sensitive alkynes
Iodination I2 + oxidant (H2O2, HNO3) 40–80 °C, aqueous, pH 6–8 Yields ~50–60%, purity >95% Controlled pH critical for crystallization
Pd-Catalyzed Coupling Suzuki coupling of 4-iodopyrazole + boronic ester Pd catalyst, K2CO3 or Cs2CO3, reflux Moderate to good yields (30–60%) Enables functional group tolerance and regioselectivity

Mechanistic Insights

  • The iodination proceeds via electrophilic substitution at the electron-rich C-4 position of the pyrazole ring facilitated by the oxidant activating iodine.
  • N-alkylation involves nucleophilic substitution of the pyrazole nitrogen on the alkynyl halide.
  • Pd-catalyzed coupling follows oxidative addition, transmetallation, and reductive elimination steps typical of Suzuki reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(but-2-yn-1-yl)-4-iodo-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

    Cyclization Reactions: The but-2-yn-1-yl group can undergo cyclization to form more complex ring structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(but-2-yn-1-yl)-4-azido-1H-pyrazole.

Scientific Research Applications

1-(but-2-yn-1-yl)-4-iodo-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It can serve as a building block for the synthesis of biologically active molecules, including potential drug candidates.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It can be used as a probe to study biological processes, particularly those involving enzyme-catalyzed reactions.

Mechanism of Action

The mechanism of action of 1-(but-2-yn-1-yl)-4-iodo-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The but-2-yn-1-yl group can participate in covalent bonding with target proteins, while the iodine atom can enhance the compound’s binding affinity through halogen bonding.

Comparison with Similar Compounds

Table 1: Substituent Effects at the 1-Position

Compound Name Substituent (1-position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-(But-2-yn-1-yl)-4-iodo-1H-pyrazole But-2-yn-1-yl C₇H₇IN₂ 246.05 Alkyne for click chemistry/coupling
1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole 1-Ethoxyethyl C₇H₁₁IN₂O 266.08 Enhanced solubility (ether group)
1-(2-Chloro-6-fluorobenzyl)-4-iodo-1H-pyrazole 2-Chloro-6-fluorobenzyl C₁₀H₇ClFIN₂ 336.53 Aromatic/halogenated; steric bulk

Key Observations :

  • Alkyne substituents (e.g., but-2-yn-1-yl) introduce linear geometry and enable further cycloaddition reactions, whereas ether-linked groups (e.g., ethoxyethyl) improve solubility in polar solvents .

Halogen Variations at the 4-Position

Replacing iodine with other halogens at position 4 significantly affects reactivity and stability:

Table 2: Halogen Effects at the 4-Position

Compound Type Halogen Bond Dissociation Energy (C–X, kJ/mol) Reactivity in Cross-Coupling Stability References
4-Iodo-1H-pyrazole derivatives I ~238 High (Pd-catalyzed coupling) Moderate (light-sensitive)
4-Bromo-1H-pyrazole derivatives Br ~285 Moderate High [Hypothetical]
4-Chloro-1H-pyrazole derivatives Cl ~327 Low Very high [Hypothetical]

Key Observations :

  • Iodine exhibits superior leaving-group ability due to lower bond dissociation energy, making it ideal for cross-coupling reactions .
  • Bromine and chlorine derivatives are less reactive in coupling but offer better thermal and photochemical stability.

Key Observations :

  • Alkylation at the 1-position typically employs cesium or potassium carbonate as bases in polar aprotic solvents (e.g., DMF, DMSO) .
  • Propargyl substituents (but-2-yn-1-yl) may require controlled conditions to prevent alkyne polymerization .

Biological Activity

The compound 1-(but-2-yn-1-yl)-4-iodo-1H-pyrazole belongs to a class of pyrazole derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. Pyrazoles are recognized for their potential in treating various diseases, including cancer, inflammation, and infectious diseases. This article explores the biological activity of this compound, detailing its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structure and Synthesis

The molecular structure of this compound features an iodine atom at the 4-position and a butynyl group at the 1-position of the pyrazole ring. The presence of these substituents can significantly influence the compound's reactivity and biological properties. Various synthetic routes have been developed to obtain this compound, often involving reactions with alkynes and hydrazines.

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that pyrazoles can act as selective androgen receptor degraders (SARDs) and pan-antagonists, which may inhibit tumor growth effectively. For instance, compounds with similar structures have demonstrated significant tumor growth inhibition in xenograft models derived from prostate cancer cell lines resistant to standard therapies .

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory activities. A related study indicated that certain substituted pyrazoles exhibit superior anti-inflammatory properties compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac . The mechanism often involves inhibition of cyclooxygenase enzymes or modulation of inflammatory cytokine production.

Antimicrobial Activity

The antimicrobial efficacy of pyrazoles has been documented extensively. Compounds similar to 1-(but-2-yn-1-y)-4-iodo-pyrazole have shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's structure may enhance its ability to penetrate bacterial membranes, thereby increasing its effectiveness .

Structure–Activity Relationship (SAR)

The biological activity of pyrazoles can be significantly influenced by their structural features. The following table summarizes key findings related to the SAR of related pyrazole compounds:

Substituent Biological Activity Reference
Iodine at position 4Enhanced anticancer activity
Butynyl groupIncreased anti-inflammatory properties
Alkyl substitutionsImproved antimicrobial efficacy
Aromatic ringsPotent inhibition of cyclooxygenase enzymes

Case Studies

Several case studies illustrate the efficacy of pyrazole derivatives in clinical and preclinical settings:

  • Prostate Cancer Treatment : A study demonstrated that a pyrazole derivative similar to 1-(but-2-yn-1-y)-4-iodo-pyrazole inhibited tumor growth by up to 80% in xenograft models resistant to enzalutamide, highlighting its potential as a novel therapeutic agent .
  • Anti-inflammatory Trials : In vivo evaluations showed that specific pyrazole derivatives exhibited comparable anti-inflammatory effects to established NSAIDs in carrageenan-induced edema models, suggesting their viability as alternatives in pain management .
  • Antimicrobial Efficacy : Compounds with similar structures were tested against various microbial strains, showing promising results with inhibition rates exceeding those of standard antibiotics like ampicillin .

Q & A

Q. What are the most efficient synthetic routes for preparing 1-(but-2-yn-1-yl)-4-iodo-1H-pyrazole, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via cyclocondensation or multicomponent reactions. For example:

  • Cyclocondensation of alkynes with iodinated precursors (e.g., 2-aryl-1,1-dihalo-1-alkenes) under catalytic conditions (e.g., molecular iodine or K₂CO₃) can yield 4-halo-pyrazoles. Optimization of temperature (e.g., 120°C) and solvent (DMF or POCl₃) improves regioselectivity .
  • Multicomponent reactions involving sydnones and dihaloalkenes may require stoichiometric control to avoid side products. Monitoring via TLC and quenching with aqueous bases enhances purity .

Q. How can structural confirmation of this compound be achieved using spectroscopic and crystallographic methods?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include the pyrazole ring protons (δ 6.5–8.5 ppm) and the but-2-yn-1-yl group (δ 2.5–3.5 ppm for methylene protons). The iodine substituent induces deshielding in adjacent carbons .
  • X-ray crystallography : Resolves regiochemistry and confirms the planar pyrazole ring. Intermolecular interactions (e.g., hydrogen bonds) stabilize the crystal lattice, as seen in similar pyrazole derivatives .

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during pyrazole functionalization, and how can they be mitigated?

Methodological Answer: Regioselectivity is influenced by electronic and steric factors:

  • Electronic effects : Electron-withdrawing groups (e.g., iodine) direct substitutions to the less hindered position. DFT calculations predict charge distribution to guide synthetic design .
  • Steric hindrance : Bulky substituents (e.g., but-2-yn-1-yl) favor 1,4-disubstitution. Use of directing groups (e.g., aldehydes) or protecting strategies (e.g., Boc groups) enhances control .

Q. How do computational methods (e.g., DFT) aid in understanding the reactivity and stability of this compound?

Methodological Answer:

  • Reactivity prediction : DFT studies model transition states for iodination or alkyne coupling, identifying energy barriers and optimal pathways .
  • Stability analysis : Solvent effects and substituent interactions are simulated to predict degradation pathways. For example, iodine’s polarizability may increase susceptibility to photolysis .

Q. What are the contradictions in reported synthetic yields, and how can they be resolved experimentally?

Methodological Answer: Discrepancies in yield (e.g., 40–85%) arise from:

  • Catalyst choice : Molecular iodine (FAPERGS-supported methods) vs. phosphorous oxychloride. Comparative studies show iodine improves atom economy but requires rigorous exclusion of moisture .
  • Purification methods : Column chromatography vs. recrystallization. HPLC analysis of crude mixtures identifies byproducts (e.g., deiodinated analogs) that reduce yield .

Specialized Methodological Considerations

Q. What strategies are recommended for scaling up synthesis while maintaining reproducibility?

Methodological Answer:

  • Flow chemistry : Continuous synthesis minimizes batch variability. Pre-mixing reagents (e.g., alkynes and iodinating agents) ensures consistent stoichiometry .
  • In-line monitoring : IR spectroscopy tracks reaction progress, while automated quenching prevents over-iodination .

Q. How can biological activity assays be designed to evaluate this compound’s potential as a pharmacophore?

Methodological Answer:

  • Targeted docking : Use pyrazole as a core scaffold for kinase inhibitors. Molecular docking (e.g., AutoDock Vina) predicts binding affinity to ATP pockets .
  • In vitro testing : Assess cytotoxicity (MTT assay) and anti-inflammatory activity (COX-2 inhibition). Compare with analogs (e.g., 5-methyl-1-phenyl derivatives) to establish structure-activity relationships .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(but-2-yn-1-yl)-4-iodo-1H-pyrazole
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1-(but-2-yn-1-yl)-4-iodo-1H-pyrazole

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